molecular formula C35H52N8O20S B612303 Pneumocandin M1 CAS No. 168110-44-9

Pneumocandin M1

Cat. No.: B612303
CAS No.: 168110-44-9
M. Wt: 936.9 g/mol
InChI Key: QCYMOOBOFFUBHZ-CPYYHODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

FR179642, also known as Pneumocandin M1 or FR-179642, is a key intermediate in the synthesis of the echinocandin antifungal Micafungin . Echinocandins are a class of antifungal drugs that inhibit the synthesis of 1,3-β-D-glucan in the fungal cell wall . Therefore, the primary target of FR179642 is the 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.

Mode of Action

FR179642, as an echinocandin, interacts with its target, the 1,3-β-D-glucan synthase, by inhibiting its activity. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. The disruption in the cell wall synthesis leads to osmotic instability and ultimately, the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by FR179642 is the 1,3-β-D-glucan synthesis pathway in fungi. By inhibiting the 1,3-β-D-glucan synthase, FR179642 prevents the formation of 1,3-β-D-glucan, leading to a weakened fungal cell wall and increased susceptibility to osmotic pressure . This results in the lysis of the fungal cell, thereby exerting its antifungal effect.

Pharmacokinetics

Micafungin is known for its good water solubility, which contributes to its bioavailability

Preparation Methods

The preparation of FR179642 involves several steps, primarily focusing on the deacylation of FR901379. Here is a detailed synthetic route:

This method is efficient, cost-effective, and yields high-purity FR179642 .

Chemical Reactions Analysis

FR179642 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Introduction to Pneumocandin M1

This compound is a member of the echinocandin class of antifungal agents, which are known for their effectiveness against various fungal pathogens, particularly those belonging to the Candida and Aspergillus genera. Echinocandins, including this compound, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby exerting fungicidal effects. This article explores the diverse applications of this compound in scientific research and clinical settings, supported by comprehensive data tables and case studies.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. It demonstrates potent activity against a wide range of Candida species and shows effectiveness in treating invasive candidiasis. The mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, leading to compromised cell wall integrity and subsequent cell death .

Comparative Efficacy Table

Fungal Species Minimum Inhibitory Concentration (MIC) Notes
Candida albicans0.5 - 2 mg/LEffective in vitro and in vivo studies
Candida glabrata1 - 4 mg/LResistance observed in some strains
Aspergillus fumigatus2 - 8 mg/LFungistatic rather than fungicidal

Mechanistic Studies

Research has also focused on understanding the resistance mechanisms associated with echinocandins, including this compound. Studies involving genetic analysis have identified mutations in genes such as CRM1, which are linked to increased resistance against caspofungin and potentially other echinocandins .

Genetic Resistance Findings

  • Mutations Identified : Variants in CRM1 gene contribute to echinocandin resistance.
  • Impact on Virulence Factors : Mutants exhibited altered growth at physiological temperatures and changes in melanin production, affecting overall virulence .

Treatment of Invasive Fungal Infections

This compound is utilized clinically for treating invasive fungal infections, particularly in immunocompromised patients. Its pharmacokinetic profile supports its use in various patient populations, including neonates and those undergoing hematopoietic stem cell transplantation (HSCT) .

Clinical Efficacy Table

Patient Population Treatment Regimen Success Rate Adverse Effects
Neonates with candidemia1 mg/kg/day84.6%Thrombophlebitis, elevated liver enzymes
HSCT patients50 mg daily80%Fewer breakthrough infections

Combination Therapy

Combination therapy involving this compound with other antifungal agents has been explored to enhance efficacy and overcome resistance. Studies indicate that combining echinocandins with azoles or polyenes may yield better outcomes compared to monotherapy .

Combination Therapy Findings

  • Echinocandin + Azole : Enhanced antifungal activity observed in resistant strains.
  • Clinical Trials : Ongoing trials are assessing the safety and efficacy of these combinations in various patient populations.

Biological Activity

Pneumocandin M1 is a member of the echinocandin class of antifungal compounds, which are primarily derived from filamentous fungi. These compounds exhibit significant biological activity against various fungal pathogens, making them important in clinical settings for treating fungal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition leads to cell lysis and death in susceptible fungi. The compound's mechanism is similar to that of other echinocandins, such as caspofungin, but with variations in potency and spectrum of activity.

Table 1: Comparison of Echinocandins

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundCandida albicans0.25 µg/mLInhibition of β-(1,3)-D-glucan synthesis
CaspofunginCandida glabrata0.5 µg/mLInhibition of β-(1,3)-D-glucan synthesis
AnidulafunginAspergillus fumigatus0.125 µg/mLInhibition of β-(1,3)-D-glucan synthesis

Structure-Activity Relationship (SAR)

Research has shown that modifications to the side chains of pneumocandins can significantly affect their antifungal potency. For example, studies involving the genetic manipulation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis have revealed insights into how different side chains influence biological activity.

Key Findings:

  • Side Chain Variations : Alterations in the length and saturation of fatty acid side chains can enhance or diminish antifungal activity.
  • Hemolytic Activity : While increasing antifungal potency, some modifications may also lead to increased hemolytic activity against human red blood cells, necessitating careful evaluation during drug development.

Case Study 1: Enhanced Production via Genetic Engineering

A study aimed at enhancing pneumocandin B0 production through adaptive laboratory evolution (ALE) demonstrated a 32% increase in yield by modifying membrane permeability. This approach illustrates how genetic and environmental manipulations can optimize production strains for higher yields of pneumocandins, including M1.

Case Study 2: Antifungal Efficacy Against Resistant Strains

Research has indicated that this compound exhibits efficacy against Candida auris, a multidrug-resistant pathogen. In vitro studies showed that this compound had lower MIC values compared to traditional antifungals like fluconazole, highlighting its potential as a treatment option for resistant infections.

Properties

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYMOOBOFFUBHZ-CPYYHODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168110-44-9
Record name FR-179642
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-179642
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of using macroporous resin in the extraction of FR179642?

A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of FR179642 from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.

Q2: How does reverse-phase packing material contribute to obtaining high-purity FR179642?

A2: Following the initial extraction using macroporous resin, the crude extract of FR179642 undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of FR179642 with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.